

The Isolation and Characterization of Petrosin from Petrosia seriata: A Technical Guide

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Compound of Interest

Compound Name: *Petrosin*

Cat. No.: *B1231894*

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Introduction

The marine sponge *Petrosia seriata* is a rich source of unique secondary metabolites, among which the bisquinolizidine alkaloid **Petrosin** has garnered significant scientific interest. First reported in 1982, **Petrosin** exhibits a complex pentacyclic structure and has demonstrated a range of biological activities, including cytotoxic and anti-HIV properties. This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of **Petrosin**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Structural Information

Petrosin is a chiral, racemic bisquinolizidine alkaloid. Its chemical structure, molecular formula, and molecular weight have been determined through various spectroscopic techniques.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₀ N ₂ O ₂	[1]
Molecular Weight	470.7 g/mol	[1]
IUPAC Name	(1R,7S,9S,15R,21S,23S,29R,30R)-9,23-dimethyl-11,25-diazapentacyclo[19.7.1.1 ^{7,11} .0 ^{2,5} ,2 ⁹ .0 ^{15,30}]triacontane-8,22-dione	[1]
CAS Number	83471-45-6	
Appearance	Crystalline solid	[2]

Experimental Protocols

The following protocols are adapted from methodologies reported for the isolation of **Petrosin** from marine sponges of the *Petrosia* genus. While the original isolation was from *Petrosia seriata*, detailed procedures from studies on the closely related *Petrosia similis* provide a robust framework for its extraction and purification.[3]

Extraction of Raw Material

- Collection and Preparation: Collect specimens of *Petrosia seriata* and immediately soak them in methanol at the collection site to preserve the chemical integrity of the metabolites.
- Extraction:
 - Cut the sponge material (e.g., 500g, wet weight) into small pieces.
 - Perform an exhaustive extraction with a 1:1 mixture of dichloromethane and methanol at room temperature.
 - Combine the extracts and concentrate them under reduced pressure to obtain a predominantly aqueous suspension.

- Partition the aqueous suspension with ethyl acetate. Separate and collect the organic layer.
- Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent to yield the crude extract.

Purification of Petrosin

- Gel Filtration Chromatography:
 - Subject the crude ethyl acetate extract (e.g., 10 g) to gel filtration chromatography.
 - Column: Sephadex LH-20.
 - Mobile Phase: 1:1 Dichloromethane:Methanol.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
- Silica Gel Chromatography:
 - Pool the fractions containing **Petrosin** from the gel filtration step and subject them to silica gel chromatography.
 - Stationary Phase: Silica gel (230-400 mesh).
 - Mobile Phase: A gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
 - Elute the column and collect fractions.
 - Monitor fractions by TLC and combine those containing pure **Petrosin**.
 - Evaporate the solvent from the combined fractions to obtain purified **Petrosin**.

Characterization Data

Spectroscopic Data

The structure of **Petrosin** is confirmed through detailed analysis of its NMR and mass spectrometry data.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Petrosin** (in CDCl_3)[\[4\]](#)

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ), Multiplicity, J (Hz)
1	70.35	-
2	-	2.95 (m)
3	-	1.26-1.68 (br)
4	-	1.26-1.68 (br)
5	-	1.26-1.68 (br)
6	-	1.26-1.68 (br)
7	-	2.95 (m)
8	213.80	-
9	36.83	2.55 (m)
10	-	1.96 (br)
11	-	2.95 (m)
12	24.17	1.26-1.68 (br)
13	24.84	1.26-1.68 (br)
14	28.71	1.26-1.68 (br)
15	40.28	2.55 (m)
16	29.28	1.26-1.68 (br)
17	27.28	1.26-1.68 (br)
18	24.05	1.26-1.68 (br)
19	23.76	1.26-1.68 (br)
20	-	1.10 (m)
21	51.70	2.95 (m)
22	-	2.95 (m)
23	56.02	2.95 (m)

24	64.59	2.95 (m)
25	-	2.95 (m)
26	-	0.78 (q, J = 12.6)
27	-	0.634 (q, J = 9.6)
28	-	1.96 (br)
29	-	1.96 (br)
30	-	1.96 (br)
CH ₃	1.16	0.96 (d, J = 6.3)

Table 3: Mass Spectrometry Data for **Petrosin**

Technique	Ionization Mode	Observed m/z	Interpretation	Source(s)
ESI-MS	Positive	471.4889	[M+H] ⁺	[4]

Biological Activity

Petrosin has been reported to exhibit significant cytotoxic and anti-HIV activities.

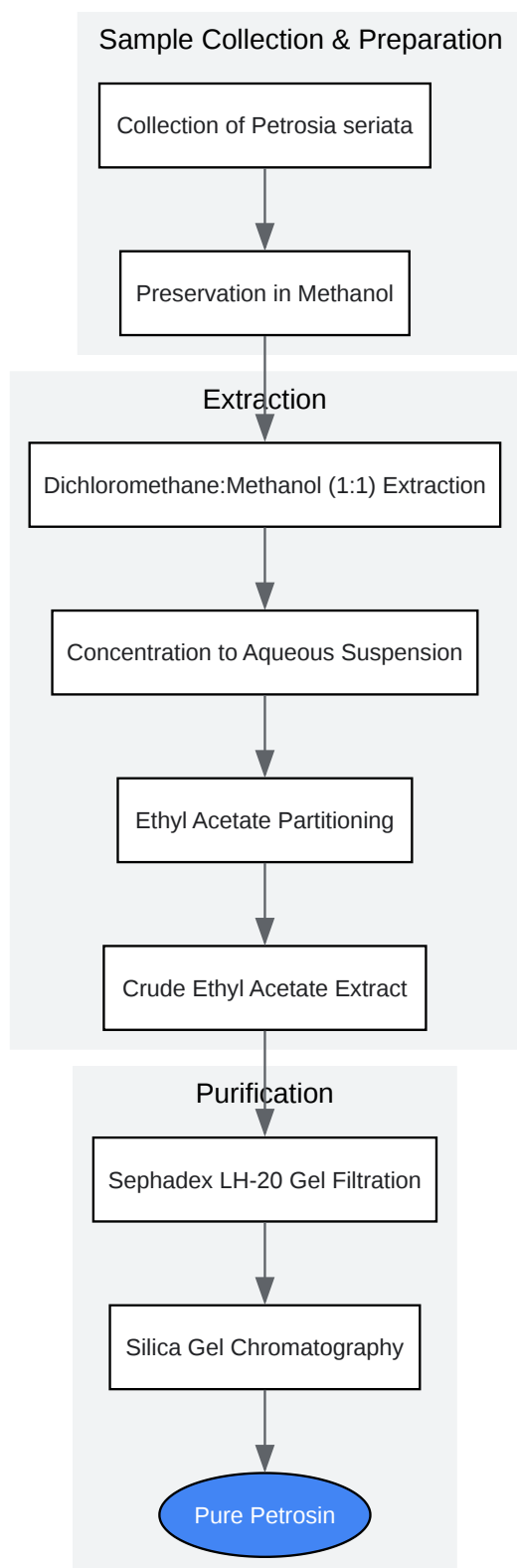
Table 4: Reported Biological Activities of **Petrosin**

Activity	Assay	Cell Line/Target	Results	Source(s)
Anti-HIV	Inhibition of HIV-1 Replication	-	EC ₅₀ : 41.3 µM	[3]
Inhibition of Giant Cell Formation	-	IC ₅₀ : 21.2 µM	[3]	
HIV-1 Reverse Transcriptase Inhibition	-	IC ₅₀ : 10.6 µM	[3]	
Cytotoxicity	MTT Assay	-	CC ₅₀ : 178.1 µM	[3]

Experimental Workflows and Signaling Pathways

General Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of **Petrosin** from *Petrosia seriata*.

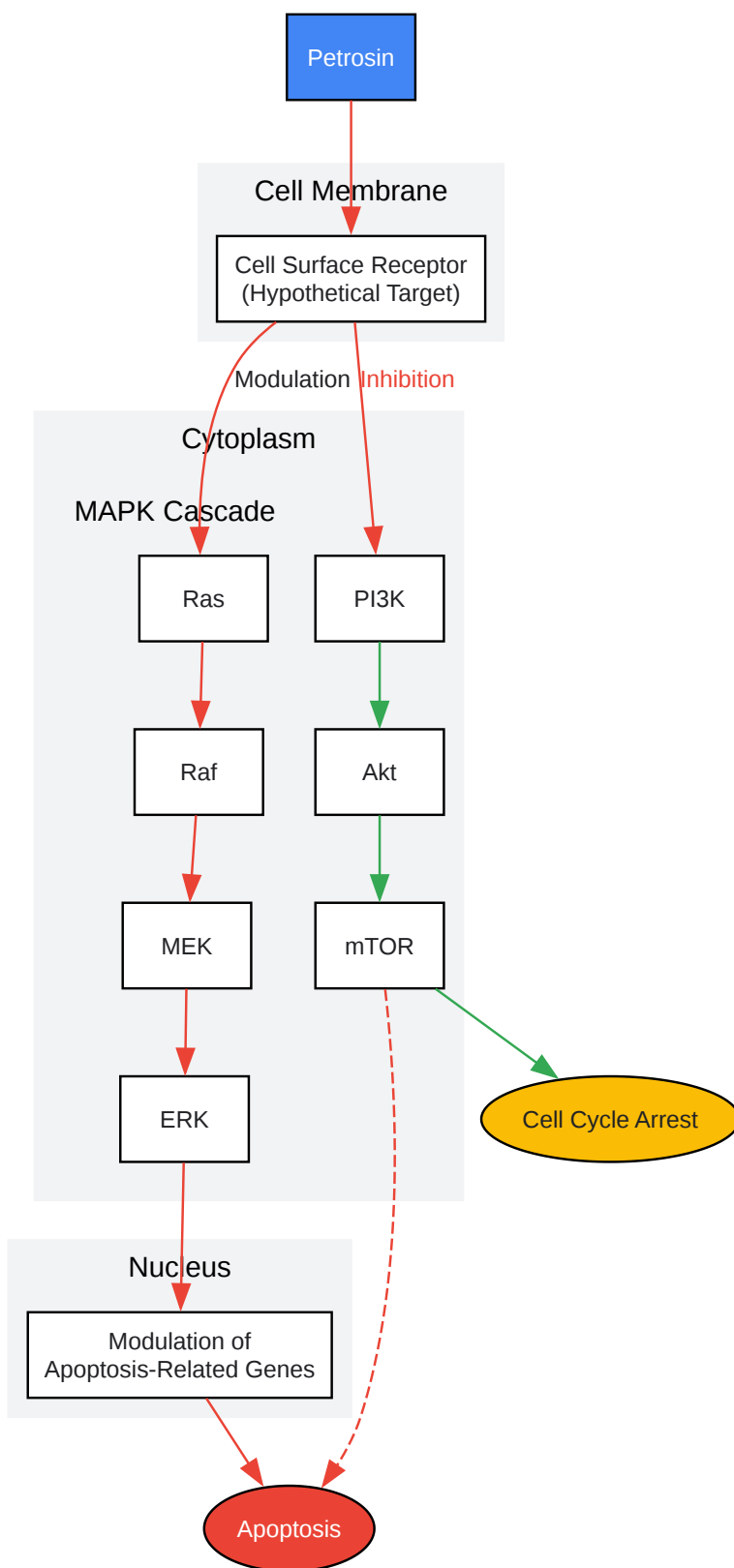


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Caption: Workflow for **Petrosin** Isolation.

Hypothetical Signaling Pathway for Petrosin-Induced Cytotoxicity

While the precise molecular targets and signaling pathways of **Petrosin** are not yet fully elucidated, its cytotoxic activity suggests interference with fundamental cellular processes. Based on the known mechanisms of other marine-derived cytotoxic alkaloids, a hypothetical signaling pathway is proposed below. This model suggests that **Petrosin** may induce cytotoxicity through the activation of apoptotic pathways, potentially involving the PI3K/Akt/mTOR and MAPK signaling cascades, which are common targets for such compounds.^{[5][6]}



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Caption: Hypothetical Cytotoxicity Pathway.

Conclusion

Petrosin, a bisquinolizidine alkaloid from the marine sponge *Petrosia seriata*, represents a promising natural product with potent biological activities. This guide provides a consolidated resource for its isolation, characterization, and known bioactivities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in drug development programs. The detailed protocols and compiled data herein are intended to facilitate these future investigations.

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